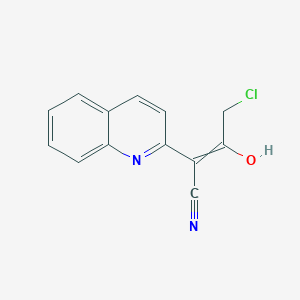

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile

説明

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile is a chemical compound with the molecular formula C13H9ClN2O It is known for its unique structure, which includes a quinoline moiety and a nitrile group

特性

IUPAC Name |

4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNAJERBOLRVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile typically involves the reaction of quinoline derivatives with chloroacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

化学反応の分析

Types of Reactions

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine and are carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine-substituted quinoline compounds, and various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

The compound has been studied for its anticancer properties . Quinoline derivatives, including 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile, have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in tumor growth and metastasis. Research indicates that compounds with quinoline structures can inhibit key RTKs such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .

Antimicrobial Activity

Recent studies have indicated that quinoline-based compounds exhibit significant antibacterial activity . For instance, derivatives similar to this compound have been synthesized and tested against various bacterial strains, showing promising results . The synthesis of these compounds often involves multi-step processes that enhance their bioactivity.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of quinoline derivatives with appropriate carbonyl compounds. The characterization of these compounds is crucial for understanding their structural properties and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of various quinoline derivatives, including those similar to this compound. The results demonstrated that these compounds could induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and induction of oxidative stress .

Case Study: Antimicrobial Efficacy

Another study focused on the antibacterial potential of synthesized quinoline derivatives. Compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting their potential as new antimicrobial agents .

Industrial Applications

Beyond medicinal uses, this compound may find applications in the agrochemical industry as a precursor for developing pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target specific pests or diseases.

作用機序

The mechanism of action of 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, affecting their function.

類似化合物との比較

Similar Compounds

- 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanoic acid

- 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanamide

- 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanethioamide

Uniqueness

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile is unique due to its combination of a quinoline moiety and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

生物活性

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile (CAS Number: 128914-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₉ClN₂O

- Molecular Weight : 244.676 g/mol

- Storage Conditions : Ambient temperature

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit inhibition of key pathways related to cancer and inflammation.

Biological Activity Overview

The compound has shown promising results in several studies, particularly in the following areas:

Antitumor Activity

Research has indicated that compounds similar to this compound can act as inhibitors of the Murine Double Minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. In vitro studies have demonstrated that such inhibitors can lead to increased apoptosis in cancer cells by stabilizing p53, thereby promoting cell cycle arrest and apoptosis in tumor cells .

Neuroprotective Effects

In a study focusing on spinal cord injury models, analogs of this compound were shown to reduce local quinolinic acid synthesis, which is associated with neurodegenerative processes. The administration of these compounds improved functional recovery and preserved white matter integrity post-injury . This suggests a potential application in treating neurodegenerative diseases.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through various SAR studies. Modifications at specific positions on the quinoline ring have been shown to enhance potency against targeted proteins while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。